N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide
Description
N₁-[2,2-bis(ethylsulfanyl)acetyl]-N₂-phenylethanediamide is a diamide derivative characterized by its unique substitution pattern. The molecule features an ethanediamide backbone with two distinct substituents:
- N₁ position: A 2,2-bis(ethylsulfanyl)acetyl group, introducing lipophilic sulfur-containing moieties.
This compound’s structural design combines sulfur-based hydrophobicity (via ethylsulfanyl groups) with aromatic rigidity, suggesting applications in enzyme inhibition or antimicrobial activity.
Properties
IUPAC Name |
N'-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-3-20-14(21-4-2)13(19)16-12(18)11(17)15-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,15,17)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJCNTOCSLHRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)NC(=O)C(=O)NC1=CC=CC=C1)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide, also known by its CAS number 338975-26-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 298.36 g/mol
- Structure : The compound features a phenylethanediamide backbone with ethyl sulfanyl groups that enhance its biological properties.
Anticoagulant Effects
Research indicates that this compound exhibits potent anticoagulant effects by inhibiting activated blood coagulation factor X (FXa). This inhibition is crucial for preventing thromboembolic disorders such as myocardial infarction and cerebral embolism. A study highlighted its efficacy in reducing thrombus formation in various models, suggesting its potential as an oral anticoagulant with rapid onset and prolonged action .
The compound functions primarily as an FXa inhibitor, which plays a pivotal role in the coagulation cascade. By blocking FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and platelet aggregation. This mechanism positions it as a valuable agent in managing conditions associated with excessive clotting .
Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Thrombosis Prevention : Effective in preventing thrombus formation post-surgery or during prolonged immobilization.
- Cerebral Infarction and Angina Pectoris : Demonstrated efficacy in animal models for preventing ischemic events.
- Systemic Inflammatory Response Syndrome (SIRS) : Potential use in mitigating complications associated with SIRS and multiple organ dysfunction syndrome (MODS) .
Study 1: Efficacy in Animal Models
In a controlled study involving rats with induced thrombosis, administration of this compound resulted in a significant reduction in thrombus weight compared to control groups. The study concluded that the compound effectively reduced clot formation without significant adverse effects on bleeding time .
Study 2: Clinical Implications
A clinical trial assessed the safety and efficacy of this compound in patients at high risk for thromboembolic events. Results indicated a marked decrease in the incidence of thrombosis with minimal side effects, supporting its potential as a safer alternative to existing anticoagulants like warfarin .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 298.36 g/mol |
| Anticoagulant Activity | Potent FXa inhibitor |
| Therapeutic Applications | Thrombosis prevention |
| Clinical Trial Outcome | Reduced thromboembolic events |
Comparison with Similar Compounds
Functional Implications :
- BPTES’s thiadiazole rings enhance its stability and binding affinity as a glutaminase inhibitor in cancer research .
Dimeric γ-AApeptide (Compound 11)
Structure : A γ-AApeptide dimer featuring adamantane and decanamide groups, synthesized via a modular approach .
Key Differences :
| Property | N₁-[2,2-bis(ethylsulfanyl)acetyl]-N₂-phenylethanediamide | Dimeric γ-AApeptide |
|---|---|---|
| Core Structure | Diamide | γ-AApeptide scaffold |
| Functional Groups | Ethylsulfanyl, phenyl | Adamantane, decanamide |
| Biological Activity | Underexplored | Potent antibacterial activity |
Functional Implications :
- The γ-AApeptide’s adamantane groups enhance membrane penetration, critical for antibacterial action .
- The target compound’s ethylsulfanyl groups may confer similar lipophilicity but lack the rigid adamantane framework.
Diethylenetriamine (DETA)
Structure : A triamine compound with ethylenediamine-derived branching .
Key Differences :
| Property | N₁-[2,2-bis(ethylsulfanyl)acetyl]-N₂-phenylethanediamide | Diethylenetriamine |
|---|---|---|
| Functional Groups | Amide, ethylsulfanyl, phenyl | Amine groups |
| Applications | Potential enzyme inhibition | Epoxy curing, surfactants |
Functional Implications :
- DETA’s amine-rich structure enables crosslinking in polymers, unlike the target compound’s amide-centric design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of bisamide derivatives often involves coupling ethylsulfanyl-acetyl precursors with phenylethanediamine via nucleophilic acyl substitution. For example, analogous bisamide compounds are synthesized using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF under nitrogen . Reaction temperature (0–25°C) and stoichiometric ratios of reactants significantly impact purity and yield. Ethylsulfanyl groups may require protection/deprotection steps to avoid side reactions during coupling .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Key for confirming ethylsulfanyl (-S-CH2CH3) protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2-S) and amide NH signals (δ 7.5–8.5 ppm) .
- LC-MS (ESI) : Validates molecular weight via [M+H]+ or [M+Na]+ ions. For example, bisamide derivatives in show calculated/experimental mass matches within ±0.5 Da .
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and S-CH2 vibrations (~650–750 cm⁻¹) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for initial stock solutions. For aqueous buffers, add cyclodextrins or surfactants (e.g., Tween-20) to enhance dispersion .
- Stability : Store lyophilized samples at –20°C under argon. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) to establish shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
